molecular formula C21H21IN2O B12717931 Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide CAS No. 56278-25-2

Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide

Cat. No.: B12717931
CAS No.: 56278-25-2
M. Wt: 444.3 g/mol
InChI Key: NXZGOGNYLFLEPQ-UHFFFAOYSA-M
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Description

Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide is a heterocyclic aromatic compound that belongs to the quinolinium family This compound is characterized by the presence of a quinolinium core substituted with an acetylphenylamino group and an ethenyl linkage, along with an ethyl group at the 1-position and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinolinium Core: The quinolinium core can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of the Acetylphenylamino Group: This step involves the reaction of the quinolinium core with an acetylphenylamine derivative, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Ethenyl Linkage Formation:

    Ethyl Group Addition: The ethyl group can be introduced via an alkylation reaction using an ethyl halide.

    Iodide Counterion Addition: The final step involves the addition of an iodide counterion, typically through an ion exchange reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (chloride, bromide, hydroxide); reactions often conducted in polar solvents at room temperature or slightly elevated temperatures.

Major Products

    Oxidation: Quinolinium oxide derivatives.

    Reduction: Reduced quinolinium derivatives.

    Substitution: Quinolinium derivatives with different anions (e.g., chloride, bromide).

Scientific Research Applications

Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic agent.

    Industry: Utilized in the development of functional materials, such as dyes, sensors, and electronic devices.

Mechanism of Action

The mechanism of action of Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can interact with cellular enzymes and proteins, leading to the inhibition of their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-methyl-, iodide
  • Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-butyl-, iodide
  • Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-propyl-, iodide

Uniqueness

Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the acetylphenylamino group at the 4-position, along with the ethenyl linkage, contributes to its unique reactivity and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

56278-25-2

Molecular Formula

C21H21IN2O

Molecular Weight

444.3 g/mol

IUPAC Name

N-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]-N-phenylacetamide;iodide

InChI

InChI=1S/C21H21N2O.HI/c1-3-22-15-13-18(20-11-7-8-12-21(20)22)14-16-23(17(2)24)19-9-5-4-6-10-19;/h4-16H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

NXZGOGNYLFLEPQ-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-]

Canonical SMILES

CC[N+]1=CC=C(C2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-]

Origin of Product

United States

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